Ethyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of method depends on the desired substitution pattern and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentane ring fused with the imidazole moiety makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12)4-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI Key |
QWSPGTLLRSYGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)N2C=CN=C2)N |
Origin of Product |
United States |
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